(4-Chlorophenyl)acetaldehyde

Overview

Description

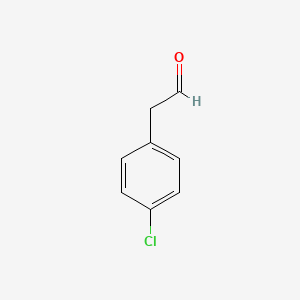

(4-Chlorophenyl)acetaldehyde is an organic compound with the molecular formula C8H7ClO It is a chlorinated derivative of phenylacetaldehyde, characterized by the presence of a chlorine atom at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Chlorophenyl)acetaldehyde can be synthesized through several methods. One common approach involves the chlorination of phenylacetaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the para position.

Industrial Production Methods: In an industrial setting, this compound can be produced via the Friedel-Crafts acylation of chlorobenzene with acetaldehyde in the presence of a Lewis acid catalyst like aluminum chloride. This method allows for large-scale production with high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (4-Chlorophenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to (4-Chlorophenyl)acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield (4-Chlorophenyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Aqueous sodium hydroxide or amine solutions.

Major Products Formed:

Oxidation: (4-Chlorophenyl)acetic acid.

Reduction: (4-Chlorophenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

(4-Chlorophenyl)acetaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing compounds targeting neurological disorders, enhancing drug efficacy and specificity .

Case Study:

A study synthesized N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which were screened for their potential to inhibit kinases associated with glioblastoma. The compound 4j exhibited significant anticancer activity against glioma cell lines while demonstrating low cytotoxicity towards non-cancerous cells . This highlights the potential of this compound derivatives in cancer therapeutics.

Agrochemical Applications

Pesticide Formulation:

This compound is integral to developing agrochemicals, particularly in formulating pesticides that enhance agricultural productivity by providing effective pest control solutions . Its properties allow for modifications that improve the efficacy of active ingredients in pest management.

Organic Synthesis

Reagent in Chemical Reactions:

In organic chemistry, this compound is utilized as a reagent that facilitates various chemical reactions. It allows researchers to explore new synthetic pathways and develop innovative materials with unique properties .

Comparison with Similar Compounds:

- Phenylacetaldehyde: Lacks the chlorine substituent, making it less reactive.

- (4-Bromophenyl)acetaldehyde: Similar structure but different reactivity due to the bromine atom.

- (4-Methylphenyl)acetaldehyde: Contains a methyl group instead of chlorine, affecting its properties.

The presence of chlorine enhances nucleophilic substitution reactions, making this compound a valuable building block in synthetic organic chemistry.

Analytical Chemistry

Detection and Quantification:

this compound is employed in analytical methods to detect and quantify chlorinated compounds. This application is vital for environmental monitoring and safety assessments, particularly concerning pollutants and hazardous substances .

Biochemical Research

Enzyme Inhibition Studies:

Research indicates that this compound can inhibit specific enzyme activities related to metabolic pathways. It has been studied for its effects on leukocyte oxidation and its potential implications in various biological processes.

Summary Table of Applications

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)acetaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can affect metabolic pathways and cellular processes. The compound’s reactivity is primarily due to the presence of the aldehyde group, which can form Schiff bases with amino groups in proteins.

Comparison with Similar Compounds

Phenylacetaldehyde: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

(4-Bromophenyl)acetaldehyde: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

(4-Methylphenyl)acetaldehyde: Contains a methyl group instead of chlorine, affecting its physical and chemical properties.

Uniqueness: (4-Chlorophenyl)acetaldehyde is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions and provides distinct properties compared to its analogs. This makes it a valuable compound in synthetic organic chemistry and various research applications.

Biological Activity

(4-Chlorophenyl)acetaldehyde, with the chemical formula CHClO and CAS number 4251-65-4, is an aromatic aldehyde characterized by a chlorinated phenyl group attached to an acetaldehyde moiety. This compound has garnered attention in various fields due to its notable biological activities, including antimicrobial properties and potential applications in cancer therapy.

This compound is a colorless to pale yellow liquid that serves as a valuable building block in organic synthesis. Its structural features allow for various chemical transformations, making it a versatile tool in drug discovery and materials science. The presence of the aldehyde group facilitates reactions that lead to the formation of more complex organic molecules.

Synthesis Methods

Several methods exist for synthesizing this compound, including:

- Reactions involving chlorinated phenols : Chlorinated phenols can be reacted with acetaldehyde under acidic conditions.

- Oxidation of (4-Chlorophenyl)ethanol : This method involves the oxidation of alcohols to yield aldehydes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the oxidation of leukocytes, which are crucial components of the immune system. This inhibition suggests potential therapeutic applications in managing inflammatory diseases where leukocyte oxidation plays a role.

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives related to this compound. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles synthesized from this compound have demonstrated promising inhibitory effects on glioblastoma cells. One specific derivative, compound 4j , showed low micromolar activity against kinase AKT2/PKBβ, a key oncogenic pathway in glioma . This compound inhibited 3D neurosphere formation in patient-derived glioma stem cells, highlighting its potential as a targeted therapeutic agent against brain tumors.

Case Studies and Research Findings

-

Inhibition of Kinases in Glioblastoma :

- A study evaluated a series of compounds derived from this compound against glioma cell lines, revealing that compound 4j effectively inhibited cell growth with an EC50 value around 20 μM in GL261 cells and 30 μM in GBM6 cells . The study emphasizes the importance of targeting AKT signaling in glioma treatment.

-

Antimicrobial Studies :

- Another investigation focused on the antimicrobial properties of this compound, demonstrating its effectiveness against various bacterial strains. The compound showed potential as a candidate for developing new antimicrobial agents due to its ability to disrupt microbial cell functions.

Comparative Analysis

The biological activities of this compound can be compared with other similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notable Mechanism |

|---|---|---|---|

| This compound | Yes | Yes | Inhibition of leukocyte oxidation |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | No | Yes | Inhibition of AKT2/PKBβ |

| Other chlorinated phenyl derivatives | Varies | Varies | Depends on specific structural features |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (4-Chlorophenyl)acetaldehyde in laboratory settings?

this compound can be synthesized via oxidation of 2-Chloro-1-(4-chlorophenyl)ethanol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Reaction conditions, including solvent selection (e.g., acetone or dichloromethane) and temperature control (typically 0–25°C), are critical to avoid over-oxidation. Post-reaction purification via column chromatography or recrystallization is recommended to isolate the aldehyde .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aldehyde proton (δ 9.5–10.5 ppm) and aromatic substituents. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1720 cm⁻¹). Mass spectrometry (MS) provides molecular ion confirmation (m/z ~154.59). Thin-layer chromatography (TLC) monitors reaction progress, with visualization via UV or iodine staining .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation. Use amber vials to protect from light, and avoid exposure to moisture. For handling, wear nitrile gloves and work in a fume hood due to potential respiratory irritation .

Advanced Research Questions

Q. How can discrepancies in quantitative analysis of this compound be resolved?

Discrepancies between analytical methods (e.g., PTR-MS vs. DNPH-HPLC) may arise from interference by isobaric compounds or calibration errors. Use orthogonal techniques: Pair HPLC with derivatization (e.g., DNPH) for specificity, and validate with gas chromatography-mass spectrometry (GC-MS). Statistical tools like reduced major axis (RMA) regression can quantify instrument bias .

Q. What strategies optimize the synthesis yield of this compound in multistep reactions?

Optimize stepwise intermediates: For example, protect the aldehyde group during halogenation steps using acetal formation. Employ catalysts like pyridinium chlorochromate (PCC) for selective oxidation. Monitor reaction kinetics via in-situ IR or NMR to terminate reactions at maximal yield .

Q. How does computational modeling enhance understanding of this compound's reactivity?

Density functional theory (DFT) calculations predict electrophilic sites (e.g., carbonyl carbon) for nucleophilic attacks. Solvent effects and transition-state energies can be modeled to design reactions with higher regioselectivity. Molecular docking studies may also explore interactions with biological targets (e.g., enzymes) .

Q. What are the challenges in analyzing this compound's environmental degradation products?

Chlorinated aromatic byproducts (e.g., 4-chlorophenol) may form via photolysis or hydrolysis. Use high-resolution mass spectrometry (HRMS) and isotopic labeling to track degradation pathways. Assess toxicity of metabolites using in vitro bioassays (e.g., Ames test) .

Q. Methodological Tables

Table 1. Key Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 9.82 (s, 1H, CHO), 7.35–7.25 (m, 4H, Ar-H) | |

| ¹³C NMR (CDCl₃) | δ 197.5 (CHO), 134.2–128.9 (Ar-C) | |

| IR (neat) | 1720 cm⁻¹ (C=O stretch) |

Table 2. Comparative Analytical Methods for Quantification

| Method | Sensitivity (ppb) | Interference Risks | Use Case |

|---|---|---|---|

| DNPH-HPLC | 0.05 | None for aldehydes | Environmental monitoring |

| PTR-MS | 0.1 | Isobaric compounds (e.g., alcohols) | Real-time atmospheric studies |

Properties

IUPAC Name |

2-(4-chlorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSNYBOKRSGWAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464997 | |

| Record name | (4-CHLOROPHENYL)ACETALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4251-65-4 | |

| Record name | (4-CHLOROPHENYL)ACETALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.